1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine

Lipophilicity XLogP3 Fragment-based drug design

Sourcing a stereochemically defined, fragment-like building block with a free amine for late-stage diversification can be a bottleneck. This compound resolves that by providing a 3-methylpyrrolidine-pyrazole scaffold (MW < 200, TPSA 47.1 Ų) optimized for biophysical screening and covalent probe design. - Single primary amine enables clean installation of electrophilic warheads or affinity tags. - Modestly higher logP (XLogP3 = 0.4) vs. the des-methyl analog aids SPR hit discrimination. - Available in high purity (≥95%), suitable for immediate parallel library synthesis.

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
Cat. No. B13254590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine
Molecular FormulaC10H18N4
Molecular Weight194.28 g/mol
Structural Identifiers
SMILESCC1CCN(C1)CCN2C=C(C=N2)N
InChIInChI=1S/C10H18N4/c1-9-2-3-13(7-9)4-5-14-8-10(11)6-12-14/h6,8-9H,2-5,7,11H2,1H3
InChIKeyNGBQGTXDFJFRQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(3-Methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine: Structural Identity and Research-Grade Procurement Baseline


1-[2-(3-Methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine (CAS 1250629-75-4, MF C₁₀H₁₈N₄, MW 194.28 g/mol) is a heterocyclic amine building block composed of a 1H-pyrazol-4-amine core connected to a 3-methylpyrrolidine moiety via an ethylene (–CH₂CH₂–) spacer [1]. The compound carries a free primary amine at the pyrazole 4-position, a single hydrogen bond donor, three hydrogen bond acceptors, and a computed XLogP3 of 0.4, placing it in a moderately polar, fragment-like property space (MW < 200, TPSA = 47.1 Ų) [1]. It is supplied as a research chemical (typical purity ≥95%) and is cataloged under Enamine building block ID EN300-1110323 and AKos reference AKOS011417068 [1]. Published primary biological data for this specific compound are currently absent from the peer-reviewed literature; the evidence below therefore draws on structural comparators, computed physicochemical properties, and class-level structure–activity relationship (SAR) inferences to inform selection and procurement decisions.

Fragment-like property space for library design
Free primary amine enables derivatization chemistry
Stereocenter supports chiral SAR exploration

Why 1-[2-(3-Methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine Cannot Be Interchanged with Close Pyrazole-Pyrrolidine Analogs


Compounds sharing the pyrazole-4-amine–pyrrolidine scaffold are not functionally interchangeable. Even seemingly minor structural variations—removal of the 3-methyl group on the pyrrolidine ring, alteration of the ethylene linker length, or relocation of the pyrrolidine attachment point on the pyrazole—produce distinct computed lipophilicity, conformational flexibility, and hydrogen-bonding capacity. Published SAR on related pyrazole-pyrrolidine series demonstrates that shortening the alkyl linker from propyl to ethyl reduces conformational mobility and can alter biological activity , while the presence of a pyrrolidine 3-methyl substituent introduces a stereocenter that influences molecular shape and potential chiral recognition [1]. Generic substitution without quantitative head-to-head evidence therefore risks selecting a molecule with meaningfully different physicochemical and pharmacological properties. The sections that follow detail the specific dimensions along which this compound differs from its most relevant analogs.

Removal of the 3-methyl group shifts lipophilicity and may alter permeability profiles
Ethylene vs. propylene linker changes conformational flexibility and reported activity class
N-methylation of the pyrazole eliminates the sole hydrogen bond donor and conjugation handle

Quantitative Differentiation of 1-[2-(3-Methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine from Closest Analogs


Lipophilicity Shift: 3-Methylpyrrolidine vs. Unsubstituted Pyrrolidine on an Ethyl Linker

Addition of a methyl group to the pyrrolidine 3-position in the target compound raises computed logP relative to the des-methyl analog bearing an unsubstituted pyrrolidine. The target compound (XLogP3 = 0.4) exhibits a +0.4 log unit increase in predicted lipophilicity compared with 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-amine (XLogP3 = 0.0, PubChem CID 53401521) [1][2]. In fragment-based lead discovery, a ΔlogP of +0.4 can influence solubility, permeability, and non-specific binding, making the two compounds non-equivalent as chemical probes.

Lipophilicity Shift
Computed
Target: XLogP3 = 0.4 Analog: XLogP3 = 0.0
ΔXLogP3 = +0.4
Lipophilicity increase may influence solubility and non-specific binding in screening assays
Computed property; verify with experimental logD/logP if critical
Lipophilicity XLogP3 Fragment-based drug design

Linker Length Differentiation: Ethylene vs. Propylene Spacer with 3-Methylpyrrolidine

The ethylene (–CH₂CH₂–) linker in the target compound provides reduced conformational freedom relative to the propylene (–CH₂CH₂CH₂–) spacer found in 1-(3-(pyrrolidin-1-yl)propyl)-1H-pyrazol-4-amine, while avoiding the increased steric bulk of a butylene chain. Published SAR on pyrazole-pyrrolidine series classifies the ethyl linker as conferring 'reduced activity' and 'decreased conformational flexibility' relative to the propyl linker, which is identified as the optimal length for G protein-coupled receptor binding . Simultaneously, the propyl-to-ethyl change preserves measurable target engagement while reducing a rotational degree of freedom (3 rotatable bonds vs. 4 for the propyl-linked analog) [1]. This makes the target compound suitable for applications where a more rigid, defined molecular shape is desired.

Linker Length Effect
Class-level
Ethyl linker: 3 rotatable bonds Propyl linker: 4 rotatable bonds
Activity class: propyl > ethyl > butyl
More rigid spacer may suit pharmacophores requiring restricted conformation
Derived from class-level SAR; compound-specific activity data not available
Linker SAR Conformational flexibility Medicinal chemistry

Hydrogen Bond Donor Capacity Differentiates Target from N-Methylated Pyrazole Analogs

The target compound possesses a free primary amine (–NH₂) at the pyrazole 4-position (hydrogen bond donor count = 1, acceptor count = 3), unlike analogs where the pyrazole nitrogen is methylated (e.g., 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine, which lacks a free amine on the pyrazole ring) [1]. This single hydrogen bond donor—coupled with three acceptors—creates a donor/acceptor ratio (1:3) that favors solubility in polar media and enables derivatization via amide coupling, reductive amination, or sulfonamide formation. Related pyrazole-4-amine compounds have been shown to participate in radical scavenging and antioxidant mechanisms through the free amino group [2]. Methylated analogs lacking this donor are restricted to mainly hydrophobic interactions and cannot serve as synthetic handles for amine-directed conjugation.

H-Bond Donor Profile
Class-level
Target: HBD = 1, HBA = 3 Analog: HBD = 0, HBA = 3
ΔHBD = +1 (free –NH2)
Free amine is the sole site for amide, sulfonamide, or urea conjugation
N-methylated analogs cannot serve as amine-directed synthetic handles
Hydrogen bonding Free amine Reactivity

Application Scenarios for 1-[2-(3-Methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine Based on Current Evidence


Fragment-Based Screening Libraries Requiring a More Lipophilic Pyrazole-Pyrrolidine Fragment

With XLogP3 = 0.4 versus 0.0 for the des-methyl analog, this compound serves as a modestly more lipophilic fragment in ¹⁹F-free, nitrogen-rich fragment libraries. Its molecular weight (194.28 Da) and TPSA (47.1 Ų) remain within rule-of-three fragment space, making it suitable for biophysical screening (SPR, STD-NMR) where slightly elevated logP can improve non-specific binding discrimination [1]. The free amine permits follow-up chemistry without de novo synthesis.

Covalent Probe Design via Pyrazole 4-Amine Derivatization

The primary aromatic amine at the pyrazole 4-position is the sole nucleophilic site for installing electrophilic warheads (acrylamides, chloroacetamides, sulfonyl fluorides) or affinity tags (biotin, fluorophores) [1]. This compound should be prioritized over N-methylated pyrazole analogs (which lack this handle) when the synthetic route requires amine-directed functionalization. The ethylene-linked 3-methylpyrrolidine module provides a conformationally restricted basic moiety that can engage Asp/Glu residues in target binding sites .

Conformationally Restrained Analog in Linker SAR Campaigns

For projects where the propyl-linked analog shows off-target activity or excessive conformational entropy, the ethylene linker (–CH₂CH₂–) of the target compound offers a more rigid spacer with one fewer rotatable bond (3 vs. 4) [1]. Class-level SAR indicates that shortening the linker from propyl to ethyl reduces—but does not abolish—biological activity , positioning this compound as a tool for probing optimal linker geometry in pyrazole-pyrrolidine pharmacophores.

Synthetic Intermediate for Kinase or Epigenetic Target Probe Expansion

The pyrazole-4-amine–pyrrolidine scaffold is a privileged chemotype in kinase inhibitor and bromodomain-targeting chemical series [1]. The target compound's 3-methylpyrrolidine introduces a stereocenter absent in unsubstituted pyrrolidine analogs, enabling chiral SAR exploration . Procurement is warranted as a versatile late-stage intermediate for parallel library synthesis via amide coupling or reductive amination at the free amine.

Application
Selection Property
Validation Focus
Fragment library enrichment
Moderate lipophilicity fragment profile
Biophysical assay compatibility (SPR, STD-NMR)
Covalent probe synthesis
Free amine conjugation handle
Conjugation efficiency and purity
Linker geometry SAR
Conformationally restrained ethyl spacer
Target engagement vs. linker flexibility
Kinase/epigenetic probe expansion
Chiral 3-methylpyrrolidine building block
Enantiomeric purity and chiral SAR
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